alpha-D-Glucopyranosylallylamine
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Overview
Description
Alpha-D-glucopyranosylallylamine is a compound that is synthesized from glucose and allylamine. It is a derivative of glucosamine and has been studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of alpha-D-glucopyranosylallylamine is not fully understood. It is believed to work by inhibiting the production of inflammatory cytokines and regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and regulate glucose metabolism. It has also been shown to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using alpha-D-glucopyranosylallylamine in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on alpha-D-glucopyranosylallylamine. One area of research could be to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Another area of research could be to study its potential use in regulating glucose metabolism in diabetes patients. Additionally, more research could be done to better understand its mechanism of action and how it interacts with other compounds in the body.
Synthesis Methods
Alpha-D-glucopyranosylallylamine is synthesized by reacting glucose with allylamine in the presence of a catalyst. The reaction produces this compound and water. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
Alpha-D-glucopyranosylallylamine has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. It has also been studied for its potential use in treating diabetes, as it has been shown to regulate glucose metabolism.
properties
CAS RN |
178738-66-4 |
---|---|
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H17NO5/c1-2-3-10-9-8(14)7(13)6(12)5(4-11)15-9/h2,5-14H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1 |
InChI Key |
HYHFUUJWYZCDBC-ZEBDFXRSSA-N |
Isomeric SMILES |
C=CCN[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCNC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=CCNC1C(C(C(C(O1)CO)O)O)O |
synonyms |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-tri ol |
Origin of Product |
United States |
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